Cas no 2379322-22-0 (1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene)
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene
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- Inchi: 1S/C10H10Br2F2O/c1-5(2)6-3-7(11)9(8(12)4-6)15-10(13)14/h3-5,10H,1-2H3
- InChI Key: CUHCBGQGPFQJJZ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C(C)C)Br)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 190
- XLogP3: 5.4
- Topological Polar Surface Area: 9.2
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01K7FF-500mg |
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene |
2379322-22-0 | 95% | 500mg |
$969.00 | 2025-02-17 | |
| Aaron | AR01K7FF-250mg |
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene |
2379322-22-0 | 95% | 250mg |
$852.00 | 2025-02-17 |
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene
Research Briefing on 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS: 2379322-22-0) in Chemical Biology and Pharmaceutical Applications
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene (CAS: 2379322-22-0) is a halogenated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications. This compound, characterized by its dibromo and difluoromethoxy substituents, exhibits properties that make it a promising candidate for drug discovery and material science. Recent studies have explored its synthesis, reactivity, and biological activity, highlighting its versatility in medicinal chemistry.
The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene typically involves multi-step organic reactions, including electrophilic aromatic substitution and halogenation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to modify its structure for targeted applications. Researchers have also investigated its stability under various conditions, which is critical for its potential use in pharmaceutical formulations.
In the context of drug discovery, this compound has shown inhibitory effects on specific enzymatic targets, particularly in inflammatory and oncogenic pathways. Preliminary in vitro studies suggest that its difluoromethoxy group enhances metabolic stability, while the bromine atoms contribute to its binding affinity with biological macromolecules. These findings position it as a valuable scaffold for the development of novel therapeutics.
Furthermore, 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene has been explored in material science, where its halogen-rich structure offers potential applications in flame retardants and agrochemicals. Recent patents and publications highlight its utility in creating specialized polymers and coatings with enhanced durability and chemical resistance.
Despite these promising developments, challenges remain in optimizing its pharmacokinetic properties and minimizing potential toxicity. Ongoing research aims to address these issues through structural derivatization and advanced formulation strategies. Collaborative efforts between academia and industry are expected to accelerate its translation into practical applications.
In conclusion, 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene represents a multifaceted compound with significant potential in both pharmaceutical and material science domains. Continued investigation into its mechanisms of action and synthetic pathways will be essential for unlocking its full potential. This briefing underscores the importance of interdisciplinary research in advancing the applications of such innovative chemical entities.
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